molecular formula C15H15BrN2 B3037781 2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 601514-63-0

2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B3037781
CAS No.: 601514-63-0
M. Wt: 303.2 g/mol
InChI Key: OCLBQOVXDRFJSI-UHFFFAOYSA-N
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Description

“2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine” is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of research for many years . Various strategies related to the synthesis of naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .

Scientific Research Applications

Chemical Synthesis and Building Blocks

  • 2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives undergo regioselective homolytic substitutions, forming attractive building blocks for the synthesis of pyridoacridine alkaloids. This process involves reactions with nucleophilic radicals under Minisci conditions, leading to dihydro derivatives and rearomatization with manganese dioxide for further development (Plodek, Raeder, & Bracher, 2012).

Organic Synthesis Techniques

  • Novel synthetic pathways have been explored for this compound and its derivatives. These include methodologies like reductive amination of Schiff's Bases, demonstrating the versatility and potential of this chemical in organic synthesis (Zlatoidský & Gabos, 2009).

Antibacterial Activity

  • A study on naphthyridine sulfonamides, closely related to this compound, investigated their potential as inhibitors of TetK and MrsA efflux pumps in Staphylococcus aureus strains. This indicates the possible antibacterial applications of similar naphthyridine derivatives (Oliveira-Tintino et al., 2020).

Catalysis and Asymmetric Synthesis

  • Asymmetric hydrogenation of naphthyridine derivatives, closely related to this compound, has been achieved using chiral cationic ruthenium diamine complexes. This approach opens up avenues for the synthesis of optically pure compounds, demonstrating the compound's role in catalysis and asymmetric synthesis (Zhang, Chen, He, & Fan, 2015).

Future Directions

Naphthyridines, including “2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine”, have significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel naphthyridine derivatives with enhanced biological activity and improved safety profiles .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, often leading to significant biological effects .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, the compound loses a hydrogen atom at the benzylic position, forming a resonance-stabilized radical . This radical can then react with other species, leading to various downstream effects .

Biochemical Pathways

It’s worth noting that nitrogen-containing heterocyclic compounds, like naphthyridines, have been extensively studied for their diverse biological applications . These compounds often interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

For instance, the presence of a bromine atom could potentially affect the compound’s distribution and metabolism .

Result of Action

Similar naphthyridine compounds have been found to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could potentially affect its stability.

Properties

IUPAC Name

2-benzyl-5-bromo-3,4-dihydro-1H-2,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLBQOVXDRFJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182671
Record name 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601514-63-0
Record name 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601514-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorous oxybromide (7.5 g, 26 mmol) is added portion wise to a suspension of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (1.6 g, 6.7 mmol) in anisole (20 mL) and acetonitrile (10 mL). The reaction mixture is stirred under reflux for 4 hours. The cooled mixture is poured onto ice and diluted with dichloromethane. The mixture is slowly neutralized using saturated sodium bicarbonate solution. The aqueous phase is extracted with dichloromethane three times. The organic phase are combined and washed with brine, dried over Na2SO4 and taken to dryness by rotary evaporation. The crude product as purified by column chromatography on silica gel to afford 2-benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine as a white solid. MS m/z 303.1 (M+1).
Quantity
7.5 g
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1.6 g
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20 mL
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10 mL
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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